3,3-Diphenyl-N-dimethylpropylamine
Description
Properties
IUPAC Name |
N,N-dimethyl-3,3-diphenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDCGYWZEFIUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196845 | |
| Record name | 3,3-Diphenyl-N-dimethylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4646-55-3 | |
| Record name | 3,3-Diphenyl-N-dimethylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004646553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Diphenyl-N-dimethylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-DIPHENYL-N-DIMETHYLPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCJ7Q4D8PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 3,3-Diphenylpropionitrile
The foundational step in this route involves a Friedel-Crafts alkylation between cinnamonitrile and benzene, catalyzed by anhydrous aluminum trichloride (AlCl₃). Under reflux conditions, the reaction achieves a 95–98% yield of 3,3-diphenylpropionitrile. Excess benzene serves as both solvent and reactant, minimizing side products. Acidic workup removes residual catalyst, followed by recrystallization in methanol or ethanol to isolate the nitrile intermediate.
Catalytic Hydrogenation to 3,3-Diphenylpropylamine
The nitrile intermediate undergoes catalytic hydrogenation using transition metal catalysts such as nickel/diatomaceous earth or palladium/carbon. Conducted under 2–5 MPa H₂ pressure at 80–120°C in methanol with ammonia, this step reduces the nitrile to the primary amine with 91–95% yield . Ammonia suppresses secondary amine formation by stabilizing the intermediate imine. Vacuum distillation purifies the product, yielding a colorless liquid (boiling point: 172–175°C at 5 mmHg).
Methylation via Schiff Base Formation
The primary amine reacts with formaldehyde in aromatic solvents (e.g., toluene) to form a Schiff base , which is subsequently methylated using methyl iodide or dimethyl sulfate. Hydrolysis of the methylated quaternary ammonium salt with dilute sulfuric acid produces 3,3-diphenyl-N-dimethylpropylamine. This step achieves 85–92% yield , with final purification via减压蒸馏 (reduced-pressure distillation).
Advantages:
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Avoids hazardous reagents like thionyl chloride.
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High overall yield (~80–85% over four steps).
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Scalable for industrial production.
Demethylation-Hydrolysis Route
Demethylation of N,N-Dimethyl-3,3-Diphenylpropylamine
In this alternative approach, N,N-dimethyl-3,3-diphenylpropylamine undergoes demethylation using agents like ethyl chloroformate to form a carbamate derivative. The reaction typically proceeds in dichloromethane at 0–25°C, with triethylamine as a base to neutralize HCl byproducts.
Hydrolysis to Target Amine
The carbamate intermediate is hydrolyzed under acidic (HCl) or basic (NaOH) conditions. Acidic hydrolysis in aqueous ethanol at reflux temperatures cleaves the carbamate, yielding this compound with 75–80% overall yield .
Advantages:
-
Fewer synthetic steps compared to Friedel-Crafts routes.
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Utilizes stable intermediates, simplifying purification.
Reductive Amination and Propionamide Reduction
Reductive Amination of 3,3-Diphenylpropanal
A less common method involves condensing 3,3-diphenylpropanal with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride. The reaction proceeds in tetrahydrofuran (THF) at ambient temperature, achieving moderate yields (~65–70%).
Reduction of 3,3-Diphenylpropionamide
Alternatively, 3,3-diphenylpropionamide is reduced using lithium aluminum hydride (LiAlH₄) in dry ether. This method, though effective, poses safety risks due to pyrophoric reagents and achieves lower yields (~60–68%).
Comparative Analysis of Methods
| Method | Key Steps | Yield | Safety Considerations |
|---|---|---|---|
| Friedel-Crafts/Hydrogenation | Alkylation, Hydrogenation, Methylation | 80–85% | Avoids corrosive reagents |
| Demethylation-Hydrolysis | Demethylation, Hydrolysis | 75–80% | Requires handling carbamates |
| Reductive Amination | Condensation, Reduction | 65–70% | Pyrophoric reagents (NaCNBH₃) |
Catalytic Hydrogenation Efficiency
Nickel-based catalysts (e.g., Raney nickel) offer cost advantages over palladium but require higher pressures (5 MPa vs. 2 MPa). Palladium/carbon enables milder conditions but increases costs.
Environmental Impact
The Friedel-Crafts route minimizes solvent waste by using excess benzene as a reactant, whereas reductive amination generates stoichiometric boron waste.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3,3-diphenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated compounds like methyl iodide in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Scientific Research Applications
N,N-Dimethyl-3,3-diphenylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3,3-diphenylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations:
- Hydrophobicity: The diphenyl groups in 3,3-diphenylpropylamine significantly reduce water solubility compared to DMAPA, which is fully water-miscible due to its polar dimethylamino group .
- Molecular Weight : Bulky aromatic substituents increase molecular weight, impacting volatility and diffusion rates.
Chemical Reactivity and Functional Roles
- 3,3-Diphenylpropylamine : The primary amine group enables reactions such as Schiff base formation or amidation, while the phenyl groups may participate in π-π interactions or serve as steric hindrance .
- DMAPA: The tertiary dimethylamino group enhances nucleophilicity, making it effective in epoxy curing via crosslinking reactions .
Q & A
Q. Optimization Table :
| Parameter | Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (DMAP) | 0.1 equiv. | +20% efficiency | |
| Solvent | Anhydrous DMF | Reduced hydrolysis | |
| Reaction Time | 3–4 hours | >90% conversion |
How can computational methods like DFT integrate with experimental data to resolve structural ambiguities in derivatives?
Advanced Research Question
Combined quantum chemical (e.g., DFT) and experimental analyses are critical for resolving structural conflicts:
- DFT Modeling : Calculate bond angles, dipole moments, and electron density maps to validate stereochemistry .
- X-ray Crystallography : Compare experimental unit cell parameters with computed geometries to confirm crystal packing .
- NMR Correlation : Assign peaks using computed chemical shifts (e.g., GIAO method) to distinguish regioisomers .
Case Study : For a diaminodipropylamine-phosphate hybrid, DFT resolved discrepancies in hydrogen-bonding networks observed experimentally .
What analytical techniques are most effective for characterizing purity and structure?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : H/C NMR to confirm substitution patterns and phenyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities .
- Elemental Analysis : Validate stoichiometry (C, H, N) with <0.3% deviation .
Q. Example Workflow :
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Confirm purity (>98%) by GC-MS .
Validate structure with H NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) .
What strategies mitigate steric hindrance during synthesis to improve efficiency?
Advanced Research Question
Steric effects from diphenyl groups can hinder nucleophilic attack. Solutions include:
- Bulky Solvents : Use toluene or DCM to stabilize transition states .
- Microwave-Assisted Synthesis : Accelerate reaction rates, reducing steric interference .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct regioselectivity .
Q. Experimental Design :
- Pre-functionalize phenyl rings with electron-withdrawing groups (e.g., nitro) to activate the substrate .
- Screen catalysts (e.g., Pd/C for hydrogenation) to reduce steric bulk in intermediates .
How should researchers handle and store this compound to ensure stability and safety?
Basic Research Question
- Handling : Use gloves, goggles, and fume hoods to avoid inhalation/skin contact. Avoid aqueous environments to prevent hydrolysis .
- Storage : Keep in amber vials under inert gas (N/Ar) at –20°C to inhibit oxidation .
- Waste Disposal : Segregate halogenated waste and consult hazardous material protocols .
Q. Safety Table :
| Hazard | Precaution | Reference |
|---|---|---|
| Skin Irritation | Use nitrile gloves | |
| Volatility | Store in sealed containers |
How to analyze conflicting spectral data for novel derivatives?
Advanced Research Question
Address contradictions via:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
- Isotopic Labeling : Introduce N or C to trace ambiguous peaks .
- Cross-Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .
Example : For a hydrochloride salt derivative, NOESY correlations confirmed the absence of π-π stacking due to steric clashes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
